Sucrose dilaurate

Description

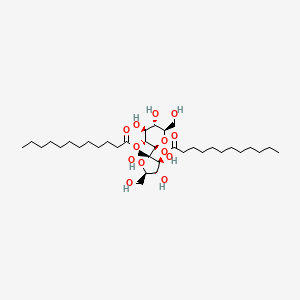

Structure

2D Structure

Properties

IUPAC Name |

[2-[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]-2-dodecanoyloxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] dodecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H66O13/c1-3-5-7-9-11-13-15-17-19-21-28(40)46-34-32(44)30(42)26(23-37)48-36(34,35(25-39)33(45)31(43)27(24-38)47-35)49-29(41)22-20-18-16-14-12-10-8-6-4-2/h26-27,30-34,37-39,42-45H,3-25H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMHNFXNMWLKAIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC1C(C(C(OC1(C2(C(C(C(O2)CO)O)O)CO)OC(=O)CCCCCCCCCCC)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H66O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

706.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25915-57-5 | |

| Record name | Sucrose dilaurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.026 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Sucrose Dilaurate

Chemical Esterification Approaches

Chemical methods for synthesizing sucrose (B13894) esters, including sucrose dilaurate, have been established for industrial-scale production. These approaches typically involve the reaction of sucrose with a fatty acid derivative under specific catalytic conditions.

Base-Catalyzed Transesterification Routes

Base-catalyzed transesterification is a cornerstone of industrial sucrose ester production. This method involves reacting sucrose with fatty acid esters, such as methyl laurate or lauric acid-rich triglycerides, in the presence of a basic catalyst.

Several process variations exist:

Solvent-Based Process : This common approach utilizes a solvent to dissolve the polar sucrose and non-polar lipid. Initially, dimethylformamide (DMF) was a solvent of choice, but due to its toxicity, it has been largely substituted by dimethyl sulfoxide (B87167) (DMSO). The reaction, catalyzed by bases like sodium methoxide, typically occurs at around 90°C. This process yields a mixture of sucrose monoesters and more substituted esters. Another variation uses propylene (B89431) glycol as a solvent with a basic catalyst like anhydrous potassium carbonate at 130-135°C, achieving a high yield where the product consists of 85% monosubstituted and 15% disubstituted sucrose esters. ui.ac.id

Molten Sucrose Process : To avoid organic solvents, this method uses molten sucrose reacted directly with a fatty acid ester (methyl ester or triglyceride). ui.ac.id Basic catalysts such as potassium carbonate or potassium soap are employed at high temperatures (170-190°C), which can risk thermal degradation of the sucrose. ui.ac.id

Microemulsion Process : This technique involves the transesterification of sucrose and a fatty acid methyl ester within a propylene glycol solvent, facilitated by a basic catalyst and a soap (fatty acid salt). ui.ac.id The reaction is conducted at 130–135°C. ui.ac.id

A notable method for producing sucrose esters with a high monoester content involves the transesterification of sucrose with vinyl esters, such as vinyl laurate, in DMSO. atlantis-press.com Using disodium (B8443419) hydrogen phosphate (B84403) as a catalyst under mild conditions (40°C), this process can achieve yields higher than 85%, with the resulting product containing over 90% monoesters and a smaller fraction of diesters like this compound. atlantis-press.com

Table 1: Comparison of Base-Catalyzed Transesterification Methods for Sucrose Esters

| Method | Catalyst | Solvent | Temperature (°C) | Key Characteristics |

|---|---|---|---|---|

| Solvent Process | Sodium Methoxide | DMF or DMSO | ~90 | Produces a mixture of mono- and poly-substituted esters. ui.ac.id |

| Solvent Process | Potassium Carbonate | Propylene Glycol | 130-135 | High yield (96%) with a product mix of 85% monoesters and 15% diesters. ui.ac.id |

| Molten Sucrose | Potassium Carbonate | Solvent-free | 170-190 | High temperature can lead to sucrose degradation. ui.ac.id |

| Vinyl Ester Route | Disodium Hydrogen Phosphate | DMSO | 40 | Yields >85% with high monoester content (≥90%). atlantis-press.com |

Mitsunobu Reaction-Based Synthesis

The Mitsunobu reaction provides a powerful method for esterification under mild conditions, proceeding with a clean inversion of stereochemistry at the alcohol center. capes.gov.branalis.com.my This reaction converts a primary or secondary alcohol into an ester using a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD). capes.gov.branalis.com.my The phosphine and DEAD activate the alcohol's hydroxyl group, making it a good leaving group for subsequent nucleophilic attack by a carboxylate. capes.gov.br

In the context of sucrose chemistry, the Mitsunobu reaction has been utilized for the selective esterification of its hydroxyl groups. Research has demonstrated its utility in achieving selective di-esterification at the 6-O and 6'-O primary hydroxyl positions of the sucrose molecule. Modified Mitsunobu reaction protocols have also been developed for synthesizing 6-O-sucrose monoesters, showcasing the versatility of this approach for controlling the degree of substitution. rsc.org

Table 2: Key Reagents in Mitsunobu Reaction for Ester Synthesis

| Reagent | Function |

|---|---|

| Alcohol (e.g., Sucrose) | Substrate containing the hydroxyl group to be esterified. |

| Carboxylic Acid (e.g., Lauric Acid) | Provides the acyl group for ester formation. |

| Triphenylphosphine (PPh₃) | Activates the alcohol's hydroxyl group. analis.com.my |

| Diethyl Azodicarboxylate (DEAD) | Co-reagent with PPh₃ to facilitate the activation. analis.com.my |

Acyl Chloride-Based Esterification

The reaction between an alcohol and an acyl chloride is a direct and often irreversible method for ester synthesis. csic.es This approach can be applied to produce sucrose esters by reacting sucrose with a fatty acyl chloride, such as lauroyl chloride. The reaction typically proceeds by mixing the reactants at elevated temperatures (e.g., ~80°C), leading to the formation of the sucrose ester and hydrogen chloride as a byproduct, which is subsequently removed. rsc.org While effective, this method is generally employed for laboratory-scale procedures due to the higher cost and reactivity of acyl chlorides compared to other acylating agents. csic.esmdpi.com

Other Chemical Acylation Strategies

Beyond the primary methods, other chemical strategies have been explored for the acylation of sucrose. One such approach involves the use of N-acylthiazolidinethiones, for example, N-decanoylthiazolidinethione, as acylating agents. These compounds have been successfully used in the presence of various bases like potassium carbonate (K₂CO₃), lithium carbonate (Li₂CO₃), cesium carbonate (Cs₂CO₃), or dipotassium (B57713) hydrogenophosphate (K₂HPO₄) to achieve esterification of sucrose at ambient temperatures. ui.ac.idinnopraxis.com N-acylthiazolidinethiones have been noted as being more effective acylating agents than alternatives like cyanoethyl or methyl esters. innopraxis.com

Enzymatic Synthesis of this compound

Enzymatic synthesis presents a green alternative to chemical methods, characterized by mild reaction conditions and high selectivity, which minimizes the formation of undesirable byproducts. csic.es

Lipase-Catalyzed Transesterification and Esterification

Lipases (triacylglycerol hydrolases) are the most commonly used enzymes for producing sugar esters. csic.es They can catalyze both esterification (reaction of a sugar with a free fatty acid) and transesterification (reaction of a sugar with a fatty acid ester, like vinyl laurate). ui.ac.idcore.ac.uk A significant challenge in this process is the poor miscibility of the hydrophilic sucrose and the hydrophobic lipid substrate. csic.es

To overcome this, several strategies have been developed:

Use of Organic Solvents : To dissolve both reactants, mixtures of miscible solvents are often employed. A common system involves dissolving sucrose in a small amount of a hydrophilic solvent like DMSO and then adding it to a larger volume of a less polar solvent such as 2-methyl-2-butanol (B152257) (tert-amyl alcohol), where lipases are more stable. csic.escsic.es The composition of this solvent mixture can influence the product distribution; a lower percentage of DMSO tends to favor the formation of sucrose diesters over monoesters. csic.es

Solvent-Free Systems : To create more sustainable processes, solvent-free reactions are being developed. One approach involves using high-pressure homogenization to create fine, metastable suspensions of saccharide particles in the liquid fatty acid, increasing the available surface area for the enzyme. mdpi.com

Enzyme Selection : Different lipases exhibit distinct regioselectivity, which is crucial for controlling the final product. For instance, the lipase (B570770) from Thermomyces lanuginosus is highly selective for acylating the 6-OH position on the glucose unit of sucrose, making it ideal for synthesizing 6-O-acylsucrose. csic.escore.ac.uk In contrast, the lipase from Candida antarctica B (often immobilized as Novozym 435) can acylate both the 6-OH and 6'-OH positions, making it particularly useful for producing 6,6'-di-acylsucrose. csic.escore.ac.uk Studies using Candida rugosa lipase have also been conducted for the synthesis of sucrose diesters from sucrose and fatty acids derived from coconut and palm oil. ui.ac.idui.ac.id

Table 3: Regioselectivity of Common Lipases in Sucrose Acylation

| Lipase Source | Selectivity on Sucrose | Primary Product(s) |

|---|---|---|

| Thermomyces lanuginosus | Highly selective for the 6-OH position. csic.escore.ac.uk | 6-O-acylsucrose |

| ***Candida antarctica* B** | Acylates both 6-OH and 6'-OH positions. csic.escore.ac.uk | Mixture of 6- and 6'-monoesters; 6,6'-diesters. csic.escore.ac.uk |

| Pseudomonas sp. | Regiospecific for the 6-OH position. csic.es | 6-O-acylsucrose |

| Mucor miehei | Regiospecific for the 6-OH position. csic.es | 6-O-acylsucrose |

Selection and Characterization of Biocatalysts

The choice of biocatalyst is paramount in the enzymatic synthesis of this compound, as different enzymes exhibit varying degrees of activity and regioselectivity. Lipases are the most commonly employed enzymes for this purpose. researchgate.net

Candida antarctica lipase B (CALB): Often immobilized, for instance as Novozym 435, CALB is a versatile and frequently used biocatalyst. core.ac.ukresearchgate.netcsic.es It has been shown to be particularly effective in producing sucrose esters. e3s-conferences.orgresearchgate.net In some systems, CALB can catalyze the formation of a mixture of 6- and 6'-monoesters of sucrose. csic.es However, other studies highlight its utility in the selective synthesis of 6,6'-di-acylsucrose, which would be relevant for producing this compound. core.ac.ukresearchgate.netcsic.es The efficiency of CALB can be influenced by the reaction conditions, with optimal yields of sucrose esters achieved at specific reaction times and enzyme concentrations. e3s-conferences.orgresearchgate.net

Thermomyces lanuginosus lipase (TLL): This lipase, often used in an immobilized form, demonstrates high regioselectivity, specifically for the 6-OH position of the glucose unit in sucrose. csic.eskoreascience.krnih.gov This makes it a valuable catalyst for the synthesis of 6-O-acylsucrose monoesters. core.ac.ukresearchgate.netcsic.es The immobilized form of TLL has shown good reusability, retaining a significant portion of its activity over multiple cycles. csic.eskoreascience.kr

Pseudomonas sp. lipase: Lipases from various Pseudomonas species are also employed in sucrose ester synthesis. scielo.brscirp.org They have been noted for their activity and can be regiospecific for the 6-OH position of sucrose. csic.es The production of lipase from Pseudomonas sp. can be optimized by adjusting culture conditions such as pH, temperature, and nutrient sources. scielo.brnih.gov

Mucor miehei lipase: Lipases from Mucor miehei, often immobilized, have been used in the synthesis of sugar esters. researchgate.netscielo.br They are known to catalyze the esterification of sugars with fatty acids, although their specific regioselectivity towards sucrose can vary. csic.esresearchgate.net

The table below summarizes the characteristics of these biocatalysts in the context of sucrose ester synthesis.

| Biocatalyst | Common Form | Key Characteristics in Sucrose Ester Synthesis |

| Candida antarctica lipase B (CALB) | Immobilized (e.g., Novozym 435) | Effective for producing 6,6'-di-acylsucrose; can also produce a mixture of 6- and 6'-monoesters. core.ac.ukresearchgate.netcsic.escsic.es |

| Thermomyces lanuginosus lipase (TLL) | Immobilized/Granulated | Highly regioselective for the 6-OH position, leading to 6-O-acylsucrose. Good operational stability. csic.escsic.eskoreascience.krnih.gov |

| Pseudomonas sp. lipase | Various | Active in sucrose ester synthesis, often showing regioselectivity for the 6-OH position. csic.esscielo.brscirp.org |

| Mucor miehei lipase | Immobilized | Capable of catalyzing sugar ester synthesis, with regioselectivity for the 6-OH position reported. csic.esresearchgate.netscielo.br |

Influence of Reaction Media and Solvent Systems

The choice of solvent is a critical parameter in the enzymatic synthesis of this compound due to the poor solubility of sucrose in many organic solvents where lipases are active. The ideal solvent system should dissolve both the hydrophilic sucrose and the lipophilic laurate source without inactivating the enzyme.

Dimethylsulfoxide (DMSO): DMSO is a polar solvent capable of dissolving sucrose. It is often used as a co-solvent in mixtures with less polar solvents to enhance sucrose solubility while maintaining enzyme activity. core.ac.uknih.gov For instance, mixtures of DMSO and 2-methyl-2-butanol have been shown to be effective for sucrose ester synthesis. core.ac.ukcsic.esnih.gov The percentage of DMSO in the solvent mixture can influence the reaction, with lower percentages sometimes favoring the formation of diesters over monoesters. csic.es

2-Methyl-2-Butanol (tert-Amyl Alcohol): This tertiary alcohol is frequently used as the bulk solvent in enzymatic sucrose acylation. core.ac.uknih.gov It provides a suitable environment for lipase activity and, when mixed with a polar solvent like DMSO, helps to solubilize sucrose. core.ac.ukcsic.es Research has shown that a mixture of 2-methyl-2-butanol and DMSO (e.g., in a 4:1 v/v ratio) can lead to high conversions of sucrose to its lauroyl ester. nih.gov

Ionic Liquids (ILs): Ionic liquids are considered "greener" solvent alternatives. scirp.org Certain ILs can dissolve sucrose to a high concentration. researchgate.net For example, 1-hexyl-3-methylimidazolium (B1224943) trifluoromethylsulfonate ([HMIm][TfO]) has been identified as a suitable medium for the enzymatic synthesis of sugar esters. mdpi.com However, the high viscosity and polarity of some deep eutectic solvents (DESs), a class of ILs, can negatively impact reaction efficiency. mdpi.com

Supercritical Carbon Dioxide (scCO₂): As a reaction medium, scCO₂ offers advantages such as being non-toxic, non-flammable, and easily separable from the reaction mixture. researchgate.net Lipase-catalyzed synthesis of sugar fatty acid esters has been successfully performed in scCO₂. researchgate.netcapes.gov.br

N-Hexane: While a common organic solvent, the synthesis of glucose esters in hexane (B92381) has been achieved in the presence of boronic acids which aid in solubilizing the sugar. researchgate.net

The following table outlines the influence of different solvent systems on the synthesis of sucrose esters.

| Reaction Medium/Solvent System | Key Characteristics and Findings |

| Dimethylsulfoxide (DMSO) | Used as a co-solvent to dissolve sucrose; mixtures with 2-methyl-2-butanol are effective. core.ac.ukcsic.esnih.govnih.gov |

| 2-Methyl-2-Butanol | A common bulk solvent for lipase-catalyzed acylation of sucrose. core.ac.uknih.gov |

| Ionic Liquids | "Greener" solvent option; some can dissolve high concentrations of sucrose. scirp.orgresearchgate.netmdpi.com |

| Supercritical Carbon Dioxide (scCO₂) | Non-toxic, non-flammable medium allowing for easy catalyst separation. researchgate.netcapes.gov.br |

| N-Hexane | Used for glucose ester synthesis in the presence of solubilizing agents like boronic acid. researchgate.net |

Optimization of Enzymatic Reaction Parameters

To maximize the yield and selectivity of this compound synthesis, several reaction parameters must be carefully optimized.

Temperature: The optimal temperature for enzymatic synthesis is a balance between enzyme activity and stability. For instance, a study on the ultrasound-assisted synthesis of sucrose esters identified 40°C and 65°C as effective reaction temperatures. biointerfaceresearch.comuctm.edu Another study on lipase from Pseudomonas sp. found the optimal temperature for enzyme production to be 37°C. scielo.br

Time: The reaction time directly influences the conversion of substrates to products. In one study, the optimal synthesis of a sucrose ester was achieved after a reaction time of 10 hours. e3s-conferences.orgresearchgate.net Another research indicated that a 70% conversion to 6-O-lauroylsucrose could be reached in 24 hours. nih.gov

Enzyme Concentration: The amount of enzyme used is a crucial factor. Increasing the enzyme concentration generally increases the reaction rate up to a certain point, after which it may not be cost-effective or could lead to mass transfer limitations. acs.org For example, an optimal lipase ratio of 0.4% (w/w) was determined for sucrose ester synthesis in one study. e3s-conferences.orgresearchgate.net

Substrate Ratio: The molar ratio of the acyl donor (laurate source) to sucrose can significantly affect the product distribution (mono-, di-, or higher esters). An excess of the acyl donor is often used to drive the reaction towards the formation of diesters. europa.eu Research has shown that optimizing the molar ratio of sucrose to vinyl laurate is a key step in maximizing the yield of 6-O-lauroylsucrose. nih.gov

The table below presents a summary of optimized parameters from various studies on sucrose ester synthesis.

| Parameter | Optimized Value/Range | Reference |

| Temperature | 37°C - 65°C | scielo.brbiointerfaceresearch.comuctm.edu |

| Time | 10 - 24 hours | e3s-conferences.orgresearchgate.netnih.gov |

| Enzyme Concentration | 0.4% (w/w) lipase | e3s-conferences.orgresearchgate.net |

| Substrate Ratio | Optimized sucrose/vinyl laurate molar ratio is crucial | nih.goveuropa.eu |

Regioselectivity and Positional Isomer Control in Enzymatic Acylation

A significant advantage of enzymatic synthesis is the ability to control the position of acylation on the sucrose molecule, leading to specific isomers. The eight hydroxyl groups of sucrose have different reactivities towards enzymes.

Lipases, such as those from Thermomyces lanuginosus and Pseudomonas sp., are highly regiospecific for the primary hydroxyl group at the C-6 position of the glucose moiety, leading to the formation of 6-O-acylsucrose. core.ac.ukcsic.escsic.es This selectivity is a key advantage for producing specific monoesters.

In contrast, lipases like Candida antarctica lipase B can acylate both the 6-OH and 6'-OH positions, which can be exploited for the synthesis of 6,6'-diesters, the basis for this compound. core.ac.ukresearchgate.net

The reaction medium can also influence regioselectivity. For example, using more hydrophobic solvents can sometimes favor 6-acylation over 1'-acylation when using certain enzymes like subtilisin. nih.gov

Sonochemical Synthesis Integration for Enhanced Yield and Selectivity

Ultrasound assistance, or sonochemistry, has emerged as a promising technique to enhance chemical and enzymatic reactions. In the context of this compound synthesis, it can offer several benefits.

The application of ultrasound can reduce reaction times and increase yields. uctm.edu Studies have shown that ultrasound-assisted synthesis of sucrose esters with fatty acids can be successfully achieved. biointerfaceresearch.comingentaconnect.comtechscience.com The process involves the transesterification of sucrose with a fatty acid ester in the presence of a catalyst under ultrasonic irradiation. biointerfaceresearch.com Factors such as the type and concentration of the catalyst, reaction time, and temperature have been studied to optimize the yield. biointerfaceresearch.com For instance, one study reported the completion of the reaction after 60 minutes in an ultrasonic bath. biointerfaceresearch.com This method is considered an environmentally friendly approach to synthesizing sucrose esters. biointerfaceresearch.com

Comparative Analysis of Synthetic Pathways: Chemical versus Enzymatic Approaches

Both chemical and enzymatic routes can be used to synthesize sucrose esters, but they differ significantly in terms of efficiency, selectivity, and environmental impact.

Efficiency and Selectivity Considerations

Chemical Synthesis:

Traditional chemical synthesis of sucrose esters often involves high temperatures and base catalysts. csic.es

This process generally has low selectivity, resulting in a complex mixture of mono-, di-, and higher esters, as well as colored by-products. e3s-conferences.orgcsic.es

Achieving regioselectivity in chemical synthesis is challenging and typically requires complex protection and deprotection steps. csic.esmdpi.com

The formation of by-products like soap from saponification reactions can occur, necessitating extensive purification steps. e3s-conferences.org

Enzymatic Synthesis:

Enzymatic synthesis operates under milder reaction conditions, which is more energy-efficient and reduces the formation of degradation products. researchgate.nete3s-conferences.org

The primary advantage of enzymatic synthesis is its high regioselectivity, allowing for the targeted synthesis of specific isomers, such as 6-O-acylsucrose or 6,6'-di-acylsucrose. researchgate.netcsic.esnih.gov

Enzymes like lipases can be immobilized and reused, which can improve the cost-effectiveness of the process. csic.eskoreascience.kr

The table below provides a comparative overview of chemical and enzymatic synthesis of sucrose esters.

| Feature | Chemical Synthesis | Enzymatic Synthesis |

| Selectivity | Low, produces a mixture of esters. e3s-conferences.orgcsic.es | High regioselectivity, allows for specific isomer synthesis. researchgate.netcsic.esnih.gov |

| Reaction Conditions | High temperatures, harsh catalysts. csic.es | Mild conditions (lower temperature, neutral pH). researchgate.net |

| By-products | Forms colored impurities and soaps. e3s-conferences.orgcsic.es | Minimal by-product formation. e3s-conferences.org |

| Purification | Complex and lengthy. e3s-conferences.org | Simpler due to higher product purity. researchgate.net |

| Environmental Impact | More energy-intensive, uses potentially toxic reagents. researchgate.net | More environmentally friendly, "greener" process. researchgate.net |

By-product Formation and Purification Challenges

The synthesis of this compound is often accompanied by the formation of a complex mixture of by-products, which presents significant challenges for purification. The inherent structure of sucrose, with its eight hydroxyl groups exhibiting different reactivities, is the primary reason for the lack of selectivity in esterification reactions. researchgate.net

During the synthesis of this compound, the esterification process does not selectively target two specific hydroxyl groups. Instead, a statistical distribution of esterification occurs across the various hydroxyl positions on the sucrose molecule. This results in a product mixture containing not only the desired this compound but also a range of other sucrose esters.

Common by-products include:

Sucrose monolaurate: Sucrose esterified with a single lauric acid molecule. researchgate.net Different isomers of sucrose monolaurate can form depending on which hydroxyl group is esterified.

Sucrose triesters and higher esters: Molecules where three or more hydroxyl groups have been esterified. researchgate.net

Unreacted sucrose: The starting sucrose material that has not undergone any esterification. aiche.org

Residual fatty acids or their esters: The acylating agents (e.g., lauric acid or its methyl ester) that remain in the reaction mixture. aiche.org

The formation of these by-products is influenced by the synthetic methodology employed. For instance, traditional chemical synthesis methods, often carried out at high temperatures with basic catalysts, can lead to a broad distribution of esterification products and may also cause some degradation of the sugar, resulting in colored impurities. core.ac.ukcsic.es Enzymatic synthesis, while often more selective, can still produce a mixture of mono-, di-, and sometimes higher esters, depending on the enzyme and reaction conditions. core.ac.uke3s-conferences.org For example, lipase from Candida antarctica B is known to be useful in preparing 6,6'-di-acylsucrose, while Thermomyces lanuginosus lipase selectively synthesizes 6-O-acylsucrose. core.ac.uk

The primary challenge in purifying this compound lies in the chemical similarity between the desired product and the various by-products. All sucrose esters share the same basic sucrose backbone and differ only in the number and position of the laurate ester groups. This results in very similar physicochemical properties, such as solubility and polarity, making separation difficult.

Purification Techniques and Their Limitations:

Several chromatographic techniques have been developed for the separation and quantification of sucrose esters. tandfonline.com High-performance liquid chromatography (HPLC) is a commonly used method. tandfonline.com However, detection can be problematic. UV detection is often ineffective due to the poor UV absorbance of sucrose esters. tandfonline.com Refractive index (RI) detection is another option, but it typically requires isocratic elution, which is not ideal for separating the complex mixture of sucrose esters. tandfonline.com Evaporative light scattering detection (ELSD) has been shown to be a more effective method for the analysis of sucrose esters. tandfonline.com

The table below summarizes the common by-products and the associated purification challenges.

| By-product Category | Specific Examples | Reason for Formation | Purification Challenge |

| Lower-substituted Esters | Sucrose monolaurate isomers | Incomplete esterification of sucrose. | Similar polarity and solubility to this compound, making chromatographic separation difficult. aiche.orgtandfonline.com |

| Higher-substituted Esters | Sucrose trilaurate, tetralaurate, etc. | Over-esterification of sucrose. | Similar chemical structure and properties to this compound, leading to co-elution in chromatographic methods. tandfonline.com |

| Unreacted Starting Materials | Sucrose, Lauric Acid/Lauric Acid Methyl Ester | Incomplete reaction. | Differences in polarity allow for separation, but residual amounts can be difficult to remove completely. aiche.org |

| Degradation Products | Colored impurities | High reaction temperatures in chemical synthesis. csic.es | Can adsorb onto chromatographic columns and are often present in trace amounts, requiring specialized purification steps. |

Advanced Spectroscopic and Analytical Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a fundamental tool for elucidating the molecular structure of sucrose (B13894) dilaurate. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy offer insights into the connectivity of atoms and the presence of specific functional groups. thermofisher.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the detailed structure of sucrose dilaurate by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy provides information on the protons in the molecule. In the case of this compound, the spectrum would show signals corresponding to the protons of the sucrose backbone and the laurate fatty acid chains. The protons on the sucrose moiety typically appear in the range of 3.4 to 5.5 ppm. chemicalbook.comhmdb.ca The protons of the laurate chains, specifically the methyl (CH₃) and methylene (B1212753) (CH₂) groups, would resonate at lower chemical shifts, generally between 0.8 and 2.4 ppm.

¹³C NMR Spectroscopy is used to identify all carbon atoms in the molecule. The spectrum of this compound would exhibit signals for the carbons in the sucrose unit and the laurate chains. chemicalbook.comhmdb.cahmdb.ca The carbonyl carbon of the ester group is a key indicator and typically appears in the downfield region of the spectrum, around 174-175 ppm. researchgate.net The carbons of the sucrose backbone resonate between approximately 60 and 105 ppm. chemicalbook.comhmdb.cahmdb.ca The signals for the carbons in the laurate fatty acid chains would be found in the upfield region of the spectrum.

Table 1: Representative NMR Chemical Shifts (δ) for Sucrose Esters

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Sucrose Protons | 3.4 - 5.5 chemicalbook.comhmdb.ca | - |

| Sucrose Carbons | - | 60 - 105 chemicalbook.comhmdb.cahmdb.ca |

| Fatty Acid Protons (CH₂, CH₃) | 0.8 - 2.4 | - |

| Ester Carbonyl Carbon | - | 174 - 175 researchgate.net |

Note: Specific chemical shifts can vary depending on the solvent used and the exact position of esterification.

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in this compound. innovatechlabs.com The FTIR spectrum provides characteristic absorption bands that confirm the structure of the molecule. drawellanalytical.com

Key absorption bands for this compound include:

A broad band in the region of 3000-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the unesterified hydroxyl groups on the sucrose moiety. researchgate.net

Strong absorption bands around 2850-2950 cm⁻¹ due to the C-H stretching of the alkane groups in the laurate chains. researchgate.net

A characteristic sharp peak around 1740-1750 cm⁻¹, which is indicative of the C=O stretching of the ester functional group.

A series of bands in the fingerprint region (below 1500 cm⁻¹) associated with C-O and C-C stretching and bending vibrations, which are characteristic of the sucrose backbone. researchgate.netnih.gov

Table 2: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| 3000-3600 | O-H Stretch (Hydroxyl) researchgate.net |

| 2850-2950 | C-H Stretch (Alkane) researchgate.net |

| 1740-1750 | C=O Stretch (Ester) |

| <1500 | C-O, C-C Stretch (Fingerprint Region) researchgate.netnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR, 13C NMR)

Chromatographic Methods for Purity and Composition Analysis

Chromatographic techniques are essential for separating, identifying, and quantifying the components in a this compound sample, thereby assessing its purity and composition.

High-Performance Liquid Chromatography (HPLC) coupled with tandem Mass Spectrometry (MS/MS) is a highly sensitive and selective method for the analysis of sucrose esters like this compound. nih.govnih.govscielo.br HPLC separates the different sucrose ester components based on their polarity. nih.gov Since this compound lacks a strong chromophore, detectors like a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD) are often used in conjunction with MS. nih.govresearchgate.net

The mass spectrometer then provides molecular weight and fragmentation information for each separated component, allowing for definitive identification and quantification. This technique is particularly useful for analyzing complex mixtures of sucrose esters with varying degrees of esterification. scielo.br

Gas-Liquid Chromatography (GLC), also known as Gas Chromatography (GC), is another technique used for the analysis of sucrose esters. lcservicesltd.co.uk For GLC analysis, the non-volatile this compound must first be derivatized to increase its volatility. fao.org This is often achieved through a process called silylation, where the hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers. fao.orgfao.org

The derivatized sample is then injected into the gas chromatograph, where it is separated based on boiling point and interaction with the stationary phase. lcservicesltd.co.uk A flame ionization detector (FID) is commonly used for detection. fao.org GLC can be used to determine the fatty acid composition of the sucrose esters after hydrolysis and derivatization of the resulting fatty acids. researchgate.net Inverse gas chromatography has also been utilized to study the properties of sucrose esters. researchgate.net

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for the qualitative analysis of sucrose esters. uvic.ca In TLC, a sample is spotted onto a plate coated with a stationary phase, such as silica (B1680970) gel. savemyexams.com The plate is then placed in a developing chamber with a suitable mobile phase. nih.gov

The components of the sample move up the plate at different rates depending on their polarity, resulting in separation. savemyexams.com For sucrose esters, a mobile phase often consists of a mixture of solvents like toluene, ethyl acetate, and methanol (B129727). nih.gov The separated spots can be visualized using a variety of techniques, including charring with a sulfuric acid solution or using specific spray reagents. nih.gov The retention factor (Rf value) of each spot can be calculated to help identify the different esters present, with monoesters typically having lower Rf values than higher esters. nih.gov

Table 3: Overview of Chromatographic Methods for this compound Analysis

| Technique | Principle | Typical Application |

|---|---|---|

| HPLC-MS/MS | Separation by polarity, detection by mass | Identification and quantification of individual sucrose esters nih.govnih.govscielo.br |

| GLC | Separation of volatile derivatives by boiling point | Fatty acid profile analysis after derivatization fao.orgfao.orgresearchgate.net |

| TLC | Separation by polarity on a plate | Qualitative analysis and monitoring of reactions nih.govresearchgate.netnih.gov |

Gas-Liquid Chromatography (GLC)

Advanced Techniques for Microstructure Characterization in Complex Systems

The microstructure of complex systems containing this compound, such as microemulsions, is crucial for understanding their physical properties and stability. Advanced analytical techniques provide insights into the nanoscale organization of these systems. In one such study, a microemulsion system composed of sucrose monolaurate, this compound, diethyleneglycol monoethyl ether (DME), ethyl 2-(hexylethyl)-2-hexanoate (EHEC8), and water was characterized. acs.org

Small Angle Neutron Scattering (SANS)

Small Angle Neutron Scattering (SANS) is a powerful technique for investigating the structure of materials at a mesoscopic scale, typically between 1 and 100 nanometers. wikipedia.org It is particularly well-suited for studying soft matter and complex fluids like microemulsions due to its sensitivity to light elements and the ability to use isotopic substitution (e.g., replacing hydrogen with deuterium) to create contrast between different components of a system. wikipedia.orgberstructuralbioportal.org

In the analysis of microemulsions containing a mix of sucrose monolaurate and this compound, SANS experiments were conducted to probe the system's microstructure as a function of water content (Φw). acs.org The data obtained from SANS can be analyzed using models like the Teubner-Strey model to confirm the microemulsion nature of a sample. acs.org For three selected samples with water volume fractions (Φw) of 25%, 30%, and 32%, the SANS results confirmed their microemulsion structure. acs.org SANS is also used to determine structural parameters such as periodicity and correlation length in these systems. benthamopen.com In studies of similar sugar ester microemulsions, SANS has been effectively used to characterize structural transitions, for example, from water-in-oil droplets to a bicontinuous phase. benthamopen.comnist.gov

Freeze Fracture Electron Microscopy (FFEM)

Freeze Fracture Electron Microscopy (FFEM) is a preparation technique for transmission electron microscopy (TEM) that provides high-resolution images of the internal structure of materials. researchgate.net The process involves rapidly freezing the sample and then fracturing it. usu.edu The fractured surface is then shadowed with a heavy metal, and a carbon replica is made, which is viewed under the electron microscope. This method is invaluable for visualizing the morphology of colloidal systems. researchgate.net

FFEM has been used in conjunction with SANS and rheology to characterize the microstructure of sucrose ester-based systems. acs.org For a microemulsion containing this compound at a water volume fraction (Φw) of 25%, FFEM imaging confirmed the presence of a specific bicontinuous structure. acs.org However, for samples with higher water content, the microstructures were not completely determined by the technique, indicating the complexity of the system. acs.org In other studies on sucrose esters, FFEM has been instrumental in identifying liquid crystalline phases, such as lamellar phases, by direct textural observation. researchgate.net

Rheological Characterization of Colloidal Systems

Rheology is the study of the flow and deformation of matter, providing critical information about the macroscopic properties of colloidal systems like viscosity and viscoelasticity. numberanalytics.com These properties are directly linked to the underlying microstructure and inter-particle interactions. numberanalytics.comnih.gov

For colloidal systems containing this compound, rheological characterization reveals how the material behaves under shear stress. acs.org In a study of a sucrose laurate microemulsion, samples exhibited shear-thinning behavior, where the viscosity decreases as the shear rate increases. acs.org This is attributed to a reorganization mechanism within the microstructure under shear. acs.org Interestingly, in samples with water content above 30%, a second rheological transition was observed, characterized by a sharp drop in apparent viscosity at a shear rate of approximately 1000 s⁻¹. acs.org This suggests the presence of multiple structures within these specific formulations. acs.org Rheological measurements are often correlated with data from SANS and FFEM to build a comprehensive model of the system's structure-property relationships.

| Technique | Information Obtained | Key Findings for this compound Systems |

|---|---|---|

| Small Angle Neutron Scattering (SANS) | Provides data on nanoscale structure, domain size, periodicity, and phase behavior (e.g., droplet, bicontinuous). epj-conferences.org | Confirmed the microemulsion nature of sucrose laurate systems and helped characterize structural transitions as water content changed. acs.org |

| Freeze Fracture Electron Microscopy (FFEM) | Offers direct visualization of the morphology and internal structure (e.g., lamellar, vesicular, bicontinuous). researchgate.net | Confirmed a bicontinuous structure at a specific water concentration (Φw = 25%) in a this compound microemulsion. acs.org |

| Rheology | Measures macroscopic flow properties like viscosity and viscoelasticity under shear. numberanalytics.com | Revealed shear-thinning behavior and complex transitions related to microstructural reorganization under stress. acs.org |

Methods for Determination of Esterification Degree and Composition

Sucrose esters are not single compounds but complex mixtures of molecules with varying degrees of substitution (DS)—the number of fatty acid chains attached to a sucrose molecule. frontiersin.org this compound (a diester) is typically found in mixtures containing monoesters, triesters, and other polysubstituted esters. nih.gov Determining the precise composition and the degree of esterification is essential as these factors dictate the compound's properties, such as its Hydrophilic-Lipophilic Balance (HLB). redalyc.org

Several analytical methods are employed for this purpose:

High-Performance Liquid Chromatography (HPLC): This is one of the most common methods for analyzing sucrose ester compositions. researchgate.netdss.go.th Using reversed-phase columns (e.g., C8 or C18), a gradient elution with solvents like methanol and water can separate the esters based on their polarity. researchgate.net Monoesters, being more polar, elute earlier than diesters, followed by triesters and higher esters. dss.go.thresearchgate.net Detectors such as Evaporative Light Scattering Detectors (ELSD) or Refractive Index (RI) detectors are often used because sucrose esters lack a strong UV chromophore. researchgate.netfood.gov.uk This method can effectively quantify the relative amounts of mono-, di-, and higher esters in a sample. dss.go.th

Gas Chromatography (GC): GC is another powerful technique, particularly after derivatization. researchgate.net A common approach involves hydrolysis of the sucrose esters to release the fatty acids and sucrose. The liberated sucrose can be measured by GC-Mass Spectrometry (GC-MS) after silylation. researchgate.net This method is effective for determining the total sucrose ester content in a food matrix. researchgate.net For analyzing the esters directly, methods involving acetylation followed by wide-bore capillary GC with flame-ionization detection (FID) have been developed. researchgate.net

Supercritical Fluid Chromatography (SFC): SFC coupled with tandem mass spectrometry (SFC/MS/MS) has emerged as a high-throughput method for detailed characterization. nih.gov This technique offers fast and high-resolution separation of monoesters through tetra-esters in a shorter time frame (e.g., 15 minutes) compared to conventional HPLC. nih.gov

Mass Spectrometry (MS): Techniques like Fast Atom Bombardment (FAB) Mass Spectrometry have been used to determine the amount of fatty acid substitution on the sucrose molecule. google.com For example, analysis can distinguish between a sample containing 80% monoester and 20% diester versus one with 30% monoester and 70% diester. google.com

Nuclear Magnetic Resonance (NMR): NMR spectroscopy can also be used to determine the degree of esterification. A method using ¹H NMR has been developed to analyze the resonance signals of specific protons on the sucrose and lauric acid moieties to calculate the total esterification degree and the degree of esterification at the primary alcohol positions. google.com

General Analytical Techniques for Sucrose and its Derivatives (adaptations and applications)

The analysis of sucrose and its derivatives, including this compound, relies on a suite of well-established analytical techniques that are adapted to handle the complexity of these non-volatile, highly polar, and often isomeric compounds. food.gov.uklcms.cz

High-Performance Liquid Chromatography (HPLC) is the cornerstone of sucrose derivative analysis. oiv.int

Columns and Mobile Phases: Standard reversed-phase (C18) columns are generally not suitable for retaining highly polar sugars. lcms.cz Therefore, alternative stationary phases are used, including alkylamine-bonded silica columns or those designed for Hydrophilic Interaction Liquid Chromatography (HILIC). lcms.czoiv.int Mobile phases are typically a mixture of acetonitrile (B52724) and water. oiv.int For separating sucrose esters like this compound, reversed-phase columns are effective, using mobile phases like methanol/water or methanol/isopropanol. dss.go.thfood.gov.uk

Detection: Since sucrose and its simple esters lack a UV chromophore, UV detection is not ideal. Differential Refractive Index (RI) detection is a universal method for sugar analysis. oiv.int For more complex mixtures and trace analysis of sucrose esters, Evaporative Light Scattering Detection (ELSD) and Charged Aerosol Detection (CAD) are preferred for their higher sensitivity and compatibility with gradient elution. researchgate.net Coupling HPLC with Mass Spectrometry (HPLC-MS) provides both separation and structural identification. researchgate.net

Gas Chromatography (GC) is also widely applied, but requires derivatization to make the non-volatile sugars amenable to analysis.

Derivatization: A common derivatization step is silylation, where hydroxyl groups are converted to trimethylsilyl (TMS) ethers, increasing their volatility. researchgate.net

Application: GC-MS is frequently used to confirm the identity of peaks and to quantify components, such as analyzing the sugar composition in various food products after hydrolysis. researchgate.netnih.gov

| Analytical Technique | Principle | Adaptation/Application for Sucrose Derivatives | Example |

|---|---|---|---|

| HPLC-RI | Separation based on polarity; detection based on changes in refractive index of the mobile phase. oiv.int | Quantitative analysis of major sugars (sucrose, glucose, fructose) in a sample. oiv.int | Monitoring sucrose concentration using an alkylamine-bonded silica column with an acetonitrile/water mobile phase. oiv.int |

| HPLC-ELSD | Separation based on polarity; detection by nebulizing the eluent, evaporating the solvent, and measuring light scattered by the remaining non-volatile analyte particles. researchgate.net | Separation and quantification of complex sucrose ester mixtures (mono-, di-, tri-esters). researchgate.net | Using a C8 reversed-phase column with a methanol/water gradient to determine the composition of a sucrose laurate product. researchgate.net |

| GC-MS | Separation of volatile compounds; detection by mass-to-charge ratio, providing molecular weight and fragmentation data. researchgate.net | Requires derivatization (e.g., silylation) to analyze non-volatile sugars. Used for identification and quantification. researchgate.net | Quantifying liberated sucrose from hydrolyzed sucrose esters in a food matrix to determine total ester content. researchgate.net |

| SFC-MS/MS | Separation using a supercritical fluid as the mobile phase; detection with tandem mass spectrometry. nih.gov | Provides very fast, high-resolution separation of sucrose esters with different degrees of substitution and fatty acid chains. nih.gov | Rapidly profiling commercial sucrose ester products to identify and quantify mono-, di-, and tri-esters of palmitic and stearic acid. nih.gov |

Interfacial and Colloidal Science of Sucrose Dilaurate Systems

Fundamental Surfactant Properties

Surface Tension Reduction Mechanisms

As an amphiphilic molecule, sucrose (B13894) dilaurate possesses a hydrophilic sucrose head and two hydrophobic lauric acid tails. glooshi.com This structure enables it to adsorb at interfaces, such as the air-water or oil-water interface. cscscientific.com At these interfaces, the sucrose dilaurate molecules orient themselves with their hydrophilic sucrose heads towards the aqueous phase and their hydrophobic lauryl chains away from it. This arrangement disrupts the cohesive forces between water molecules at the surface, leading to a reduction in surface tension. cscscientific.com The presence of two fatty acid chains in this compound generally results in a more hydrophobic character compared to its monoester counterpart, sucrose monolaurate. This increased hydrophobicity influences its packing at interfaces and its effectiveness in reducing surface tension, although pure sucrose monolaurate can sometimes achieve a lower surface tension.

Critical Micellar Concentration (CMC) and Aggregation Behavior

Above a specific concentration, known as the critical micelle concentration (CMC), individual surfactant molecules in a solution begin to aggregate into organized structures called micelles. kruss-scientific.comwikipedia.org This is a key characteristic of surfactants, and for this compound, the CMC is influenced by factors such as temperature and the presence of other substances. wikipedia.org The tendency for this compound to form micelles is driven by the hydrophobic effect, where the hydrophobic tails cluster together to minimize their contact with water, while the hydrophilic heads form the outer shell of the micelle, interacting with the aqueous environment. cscscientific.com The aggregation behavior of sucrose esters is also dependent on the length of the fatty acid chain; generally, a longer chain leads to a lower CMC because the increased hydrophobicity promotes aggregation at lower concentrations. uchile.cl

Table 1: Critical Micelle Concentration (CMC) of Various Sucrose Esters This table provides a comparative view of CMC values for different sucrose esters, illustrating the effect of acyl chain length on micellization.

| Surfactant | Alkyl Chain | CMC (mM) at 25°C |

| Sucrose Monooctanoate | C8 | 2.3400 |

| Sucrose Monocaprate | C10 | 0.4300 |

| Sucrose Monolaurate | C12 | 0.2726 |

| Sucrose Monomyristate | C14 | 0.0191 |

| Sucrose Monopalmitate | C16 | 0.0055 |

Self-Assembly into Supramolecular Structures (Micelles, Vesicles, Lamellar Phases)

Beyond the formation of simple spherical micelles, this compound and other sucrose esters can self-assemble into a variety of more complex supramolecular structures. arxiv.org The specific structure formed depends on factors like concentration, temperature, and the ratio of monoesters to diesters in a mixture. researchgate.net These structures include:

Micelles: Spherical or rod-like aggregates that form at concentrations above the CMC. arxiv.org

Vesicles: Spherical bilayers enclosing an aqueous core. Some studies have indicated the formation of multilamellar vesicles in sucrose ester solutions. researchgate.net

Lamellar Phases: Stacked bilayers of surfactant molecules, creating a layered, liquid-crystalline structure. arxiv.orgresearchgate.net The formation of lamellar phases is particularly noted in binary systems of sucrose esters and water. researchgate.net

The transition between these different structures is influenced by the molecular geometry of the surfactant, often described by the critical packing parameter (CPP). frontiersin.org The CPP relates the volume of the hydrophobic tail to the area of the hydrophilic head group and the tail length, predicting the likely shape of the self-assembled aggregate. frontiersin.org

Emulsion and Microemulsion Stabilization Mechanisms

Steric Stabilization and Electrostatic Repulsion in Emulsions

This compound is an effective emulsifier, capable of stabilizing dispersions of immiscible liquids like oil and water. d-nb.info The primary mechanism for this stabilization is steric hindrance. researchgate.netnih.gov When this compound adsorbs onto the surface of oil droplets in an oil-in-water emulsion, the bulky sucrose head groups form a protective layer. glooshi.com This layer physically prevents the droplets from getting too close to one another, thereby inhibiting flocculation and coalescence. nih.govreading.ac.uk

While this compound is a nonionic surfactant, meaning it does not carry a net electrical charge, some studies suggest that electrostatic repulsion can also play a role in the stability of emulsions it stabilizes. mdpi.comresearchgate.net This can arise from the arrangement of polar groups and the potential for hydrogen bonding interactions at the droplet interface. researchgate.net The combination of steric and electrostatic forces creates a robust barrier against emulsion breakdown. nih.gov

Phase Behavior and Structural Transitions in Microemulsions (Water-in-Oil, Bicontinuous, Oil-in-Water)

Microemulsions are thermodynamically stable, transparent dispersions of oil and water, often requiring a surfactant and a cosurfactant (like a short-chain alcohol) for their formation. najah.edu this compound, in combination with other components, can form microemulsions that exhibit complex phase behavior. acs.org As the composition of the system changes (e.g., by varying the water content), structural transitions can occur. researchgate.net

Water-in-Oil (W/O) Microemulsions: At low water content, water is dispersed as tiny droplets within a continuous oil phase. najah.edu

Bicontinuous Microemulsions: At intermediate water and oil concentrations, both phases form continuous, interpenetrating domains. acs.org A study on a sucrose monolaurate and dilaurate system confirmed a bicontinuous structure at a water volume fraction of 25%. acs.org

Oil-in-Water (O/W) Microemulsions: At high water content, oil is dispersed as droplets within a continuous water phase. najah.edu

Research on systems containing sucrose laurate has demonstrated these structural transitions from water-in-oil to bicontinuous, and finally to oil-in-water as the water volume fraction is increased. najah.eduresearchgate.net These transitions can be identified by changes in physical properties such as electrical conductivity and isentropic compressibility. najah.eduresearchgate.net

Table 2: Structural Transitions in Sucrose Laurate Microemulsion Systems This table summarizes the observed structural phases in a microemulsion system containing sucrose laurate, n-propanol, allylbenzene, and water, as a function of the water volume fraction.

| Water Volume Fraction | Suggested Microstructure |

| < 0.2 | Water-in-Oil (W/O) |

| 0.2 - 0.6 | Bicontinuous |

| > 0.6 | Oil-in-Water (O/W) |

Data based on volumetric and compressibility measurements. najah.edu

Influence of Hydrophilic-Lipophilic Balance (HLB) Value and Esterification Degree on Emulsion Stability

The stability of emulsions formulated with sucrose esters, including this compound, is intrinsically linked to the hydrophilic-lipophilic balance (HLB) value and the degree of esterification. The HLB value, a measure of the balance between the hydrophilic (water-loving) and lipophilic (oil-loving) portions of a surfactant molecule, dictates its functionality in stabilizing either oil-in-water (O/W) or water-in-oil (W/O) emulsions. mdpi.com A higher degree of esterification, meaning more fatty acid chains are attached to the sucrose molecule, results in a more lipophilic surfactant with a lower HLB value. Conversely, a lower degree of esterification, such as in sucrose monoesters, leads to a more hydrophilic molecule with a higher HLB value. arxiv.org

The degree of esterification directly influences the HLB value; a higher proportion of monoesters leads to a higher HLB, while a greater concentration of di- and higher esters results in a more hydrophobic emulsifier with a lower HLB. arxiv.org For instance, sucrose esters with HLB values ranging from 8 to 13 are effective stabilizers for O/W emulsions, while those with lower HLB values (3 to 6) are better suited for W/O emulsions. This is because the HLB value determines the preferential curvature of the surfactant film at the oil-water interface.

Table 1: Influence of Sucrose Ester Composition on Emulsion Type and Stability

| Sucrose Ester | Predominant Ester Type | HLB Value | Preferred Emulsion Type | Reference |

| Sucrose Laurate | Mono/Di-ester mixture | 8.2 | Oil-in-Water (O/W) | |

| Sucrose Palmitate | Mono/Di-ester mixture | 6.8 | Oil-in-Water (O/W) | |

| Sucrose Oleate | Higher ester content | 3.6 | Water-in-Oil (W/O) |

Impact of Environmental Variables on Colloidal Stability (Temperature, pH, Electrolyte Concentration)

The colloidal stability of systems containing this compound is significantly influenced by environmental factors such as temperature, pH, and the concentration of electrolytes. These variables can alter the interactions between emulsion droplets or particles, leading to either enhanced stability or destabilization through processes like flocculation and coalescence.

Electrolyte Concentration: The presence and concentration of electrolytes in the aqueous phase can have a profound impact on the stability of emulsions. For nonionic surfactants, the addition of electrolytes can influence the hydration of the hydrophilic head group, thereby affecting the HLB and emulsion stability. researchgate.net In some cases, the addition of electrolytes can increase the stability of aqueous droplets in W/O emulsions by reducing the attractive forces between them. researchgate.net For oil-in-water emulsions, the effect of electrolyte concentration on stability can be complex and depends on the specific ions and their concentrations. The stability of colloidal dispersions is generally weakened with increasing ionic strength due to the compression of the electrical double layer, which reduces repulsive forces between particles. mdpi.com

Table 2: Summary of Environmental Variable Effects on Colloidal Stability

| Environmental Variable | General Effect on this compound Systems | Key Mechanisms | Reference |

| Temperature | Can alter HLB, potentially leading to phase inversion. Stability may decrease with heating. | Changes in surfactant hydration and solubility. | researchgate.netajsonline.org |

| pH | Generally minimal direct effect on nonionic surfactant, but can be critical for overall formulation stability, especially in acidic conditions. | Potential hydrolysis of the ester bond under strong acidic or basic conditions. | ajsonline.orgzenodo.orgnih.gov |

| Electrolyte Concentration | Can affect surfactant hydration and interfacial properties, influencing emulsion stability. | Compression of the electrical double layer, alteration of surfactant HLB. | researchgate.netmdpi.com |

Foaming Properties and Interfacial Film Characteristics

Foamability and Foam Stability Studies

The foaming properties of sucrose esters are closely tied to their chemical structure, particularly the degree of esterification and the length of the fatty acid chain. Research has shown that this compound, when compared to its monoester counterpart, exhibits poorer foaming properties. uwaterloo.caresearchgate.net However, the interplay between monoesters and diesters in commercial preparations can lead to enhanced foaming performance.

The length of the fatty acid chain also plays a crucial role. For instance, increasing the chain length from C12 (laurate) to C18 (stearate) has been found to result in larger bubble sizes but decreased foam life. arxiv.org Foams generated with sucrose laurate (C12) can have a foam life of around 700 minutes, whereas those with sucrose stearate (B1226849) (C18) may only last for 61 minutes. arxiv.org

The stability of foams is also influenced by temperature. For a commercial sucrose laurate product (containing both mono- and di-esters), foam stability, defined as the percentage of remaining foam volume after 10 minutes, has been shown to be significantly higher than that of other nonionic surfactants like polyoxyethylene (23) lauroyl ether (Brij L23) across a range of temperatures. arxiv.org This superior stability is attributed to the formation of a dense adsorption layer of the diesters on the bubble surface. arxiv.org

Table 3: Foaming Properties of Sucrose Laurate Esters

| Surfactant | Foamability | Foam Stability | Key Finding | Reference |

| Pure Sucrose Monolaurate | Good | Moderate | Better foaming than dilaurate. | researchgate.netresearchgate.net |

| Pure this compound | Poor | Low | Poorer foaming properties compared to monoester. | uwaterloo.caresearchgate.netresearchgate.net |

| Crude Sucrose Monolaurate (Mono/Di-ester mix) | Excellent | High | Greater foamability and stability than individual components. | researchgate.netresearchgate.net |

| 4:1 Molar Ratio (Monoester:Diester) | Optimal | High | Optimum enhancement of foaming properties. | researchgate.netresearchgate.net |

Analysis of Interfacial Film Drainage, Thickness, and Mobility

Interfacial Film Drainage: Film drainage is the process by which liquid flows out of the foam lamellae due to gravity and capillary pressure. researchgate.net A slower drainage rate generally leads to a more stable foam. The viscosity of the bulk liquid and the elasticity of the interfacial film are important factors in slowing down drainage. researchgate.net While detailed studies specifically on the film drainage of pure this compound are limited, research on mixed mono/diester systems provides some insights. The presence of diesters in a sucrose ester mixture can contribute to the formation of a more rigid and less mobile interfacial film, which would be expected to hinder drainage.

Interfacial Film Thickness and Mobility: The thickness and mobility of the interfacial film are also crucial for foam stability. Thicker and less mobile films are more resistant to rupture. The addition of sucrose diester to a monoester solution has been shown to improve foaming properties without significant differences in thin film properties being observed. researchgate.netresearchgate.net This suggests that the enhanced stability may be due to more subtle changes in the film's viscoelastic properties or the packing of surfactant molecules at the interface, rather than a simple increase in film thickness. The formation of a dense adsorption layer by the diesters on the bubble surface is believed to contribute to the reduced mobility of the interface, thereby enhancing foam stability. arxiv.org

Biochemical and Biological Interactions Mechanistic and Fundamental Research

Enzymatic Hydrolysis and Biodegradation Pathways

Sucrose (B13894) dilaurate can be broken down by enzymes, a process central to its metabolism and biodegradability.

In Vitro Studies of Hydrolysis by Biological Systems

In vitro studies have demonstrated that sucrose esters, including sucrose dilaurate, are susceptible to hydrolysis by various biological enzymes. The ester linkages in this compound can be cleaved by esterases, leading to its breakdown. Research on sucrose esters of fatty acids has shown that they undergo hydrolysis in the presence of cultures of human intestinal flora. europa.eu For instance, incubations of sucrose fatty acid esters with human intestinal flora at 37°C resulted in significant hydrolysis, with rates of 52% to 67% observed after 5 hours depending on the concentration. europa.eu While some hydrolysis can occur in the presence of blood esterases, the rate is considerably slower compared to the enzymatic activity in the gastrointestinal tract. europa.eu The complete enzymatic hydrolysis of commercial sucrose laurate, which contains a mixture of esters, has been achieved in under 30 minutes using immobilized lipase (B570770) from Thermomyces lanuginosa. nih.gov

Investigation of Hydrolysis Products and Pathways

The enzymatic hydrolysis of this compound breaks the ester bonds, yielding its constituent molecules: sucrose and lauric acid. Following oral ingestion, it is estimated that approximately 70-80% of sucrose esters are hydrolyzed in the gastro-intestinal tract. europa.eu The resulting sucrose is further metabolized in the intestinal mucosa into glucose and fructose, which then enter standard metabolic pathways like glycolysis. europa.eu The other hydrolysis product, lauric acid, is primarily absorbed and can be distributed to fat tissue and the liver, where it undergoes mitochondrial β-oxidation for energy generation. europa.eu Incompletely hydrolyzed sucrose esters are mainly excreted in the feces. europa.eu

Modulation of Cellular Permeability and Membrane Interactions

As a surfactant, this compound can interact with and alter the properties of biological membranes, a key aspect of its biological activity.

Perturbation of Plasma Membranes and Tight Junction Modulation

Sucrose esters have been shown to affect the integrity of the intestinal epithelium. In studies using Caco-2 cell monolayers as a model for the human intestinal epithelium, sucrose fatty acid esters have been observed to increase the permeability of tight junctions. nih.gov This is evidenced by a decrease in transepithelial electrical resistance (TEER), which is a measure of the integrity of the cell monolayer. nih.govnih.gov The increased permeability can facilitate the paracellular transport of molecules that would otherwise not cross the epithelial barrier. nih.govresearchgate.net This modulation of tight junctions is considered a potential mechanism for enhancing the absorption of certain compounds. researchgate.net Structurally, exposure to these surfactants can lead to the shortening of microvilli and the structural separation of tight junctions. nih.gov

Table 1: Effect of Surfactants on Caco-2 Cell Monolayer Integrity

| Surfactant | Effect on TEER | Implication for Tight Junctions | Reference |

| Sucrose Fatty Acid Esters | Significant Decrease | Increased Permeability | nih.gov |

| Sucrose Monolaurate (SML) | Dose-dependent Decrease | Increased Permeability | nih.gov |

Effects on Intracellular Biochemical Parameters

The interaction of sucrose esters with cell membranes can also lead to changes in intracellular biochemical parameters. For example, studies on the antibacterial mechanism of sucrose laurate against Bacillus cereus have shown that it can dissipate the transmembrane potential. researchgate.netnih.gov The membrane potential is the difference in electric potential between the interior and exterior of a cell. wikipedia.org A dissipation of this potential indicates damage to the cell membrane's integrity, leading to an uncontrolled flux of ions and other molecules across the membrane. researchgate.netnih.gov

Antimicrobial Activity: Mechanistic Investigations

This compound, as part of sucrose ester mixtures, exhibits antimicrobial properties, particularly against Gram-positive bacteria. plos.org The primary mechanism of action involves the disruption of the bacterial cell membrane. researchgate.netnih.gov This interaction can lead to changes in membrane permeability, causing the leakage of intracellular components such as potassium ions (K+) and enzymes, ultimately resulting in metabolic inhibition and cell lysis. plos.orgnih.gov

Investigations into the antibacterial action of sucrose laurate against Bacillus cereus have revealed a multi-targeted approach. researchgate.netnih.gov It has been shown to disrupt the integrity of the cell wall and the cell membrane. researchgate.netnih.gov This damage leads to the leakage of intracellular materials. researchgate.netnih.gov Furthermore, proteomic analysis has indicated that sucrose laurate can down-regulate enzymes associated with the cell wall, inhibit fatty acid synthesis, interfere with nucleic acid synthesis, and disrupt amino acid metabolism. nih.gov The antimicrobial activity is influenced by the degree of esterification, with different effects observed between Gram-positive and Gram-negative bacteria. plos.org Gram-negative bacteria tend to be more resistant, which is attributed to their outer membrane acting as a barrier. plos.org

Table 2: Investigated Antimicrobial Mechanisms of Sucrose Laurate

| Target Site/Process | Observed Effect | Investigated Organism | Reference |

| Cell Wall | Disruption of integrity | Bacillus cereus | researchgate.netnih.gov |

| Cell Membrane | Increased permeability, dissipation of transmembrane potential, leakage of intracellular materials | Bacillus cereus | researchgate.netnih.gov |

| Cellular Metabolism | Inhibition of fatty acid synthesis, disturbance of amino acid metabolism | Bacillus cereus | nih.gov |

Inhibition of Acid Production in Streptococcus mutans

Research has highlighted the efficacy of sucrose esters, including those with laurate chains, in combating the oral bacterium Streptococcus mutans, a primary contributor to dental caries. mdpi.com These compounds have been shown to inhibit acid production by S. mutans from sugars like glucose. This inhibitory action is crucial as the acid produced by these bacteria leads to the demineralization of tooth enamel. mdpi.com The mechanism behind this inhibition involves the disruption of key enzymatic reactions within the glycolytic pathway, such as those catalyzed by phosphofructokinase and glyceraldehyde 3-phosphate dehydrogenase. By interfering with these metabolic steps, this compound effectively curtails the bacterium's ability to generate acidic byproducts.

Differential Activity Against Bacterial Strains (Gram-positive vs. Gram-negative) and Yeast

Sucrose esters exhibit a differential pattern of antimicrobial activity, generally showing greater efficacy against Gram-positive bacteria compared to Gram-negative bacteria and yeasts. plos.orgnih.gov This selectivity is largely attributed to the structural differences in the cell walls of these microorganisms. oiv.int

Gram-positive bacteria, such as Bacillus cereus and various Listeria and Mycobacterium species, have a cell wall structure that is more susceptible to the action of these surfactants. nih.govresearchgate.net In contrast, the outer membrane of Gram-negative bacteria, which is rich in lipids, provides a more formidable barrier, reducing the effectiveness of many antimicrobial agents, including sucrose esters. plos.orgoiv.int For instance, studies have shown that while sucrose laurate can inhibit the growth of Bacillus cereus, it has limited to no inhibitory effect on Escherichia coli, a Gram-negative bacterium, at similar concentrations. plos.orgresearchgate.net The degree of esterification also plays a role, with monoesters often exhibiting greater antimicrobial activity than diesters, potentially due to differences in aqueous solubility. plos.org

Table 1: Differential Antimicrobial Activity of Sucrose Esters

| Microorganism Type | General Susceptibility to Sucrose Esters | Reason for Differential Activity | Examples |

| Gram-positive Bacteria | More Susceptible | The cell wall structure is more permissive to the action of sucrose esters. nih.govoiv.int | Bacillus cereus, Listeria monocytogenes, Mycobacterium species nih.govresearchgate.net |

| Gram-negative Bacteria | More Resistant | The outer lipid-rich membrane acts as a protective barrier. plos.orgoiv.int | Escherichia coli plos.orgresearchgate.net |

| Yeast | Generally Resistant | Cell wall composition and structure contribute to resistance. | Candida albicans researchgate.net |

Proposed Mechanisms of Action

The antimicrobial effects of sucrose esters are believed to stem from their interaction with the microbial cell membrane. The proposed primary mechanism involves the alteration of cell membrane permeability. This disruption can lead to the leakage of essential intracellular components, such as potassium ions (K⁺), and interfere with the regulation of peptidoglycan hydrolase activities, ultimately compromising cell integrity and leading to cell death. researchgate.net

At lower concentrations, these surfactants may influence the cell membrane, causing changes in its permeability and leading to metabolic inhibition or growth arrest. plos.org This alteration of the membrane's barrier function is a key factor in the antimicrobial action against susceptible bacteria. researchgate.net

Interactions with Biological Molecules for Solubility Enhancement

The structure of sucrose, with its numerous hydroxyl (-OH) groups, allows it to form hydrogen bonds with water, contributing to its high solubility. researchgate.netlibretexts.org This principle of hydrogen bonding is also relevant to the interaction of sucrose esters with other biological molecules. The formation of hydrogen bond complexes can enhance the solubility of certain compounds. chemrxiv.org

In the context of drug delivery and formulation, the ability of sucrose esters to interact with and modify the properties of other molecules is significant. For instance, the interaction of sucrose esters with stratum corneum lipids can fluidize these lipids, thereby reducing the barrier function of the skin and enhancing the permeation of other substances. researchgate.net This interaction is driven by the amphiphilic nature of sucrose esters, which allows them to interface between aqueous and lipid environments.

Influence on Endogenous Biochemical Pathways

Recent research has uncovered the influence of sucrose laurate/dilaurate on specific biochemical pathways within human cells, notably in keratinocytes, the primary cells of the epidermis.

Bilirubin (B190676) Synthesis in Keratinocytes

Studies have demonstrated that human keratinocytes are capable of synthesizing bilirubin, a yellow chromophore. nih.gov This endogenous production of bilirubin in the skin can be stimulated by factors such as oxidative stress and may contribute to skin yellowness. nih.govmdpi.com A combination of sucrose laurate and dilaurate has been identified as a potent agent in reducing bilirubin levels in keratinocytes. nih.govmdpi.com This effect has been observed both in chemical in vitro assays and in keratinocyte cell cultures. mdpi.com The application of sucrose laurate/dilaurate has been shown to significantly diminish bilirubin generation, suggesting its potential to mitigate a yellowish skin appearance. nih.gov

Environmental Fate and Degradation Studies

Aerobic Biodegradation in Soil Systems

Sucrose (B13894) dilaurate, like other sucrose esters, is subject to aerobic biodegradation by microorganisms present in the soil. nih.govhhoya.com This process involves the breakdown of the compound in the presence of oxygen, ultimately leading to the formation of carbon dioxide, water, and microbial biomass. velp.commeasurlabs.com

Mineralization Rates and Influencing Factors (Soil Type, Compound Structure)

The rate at which sucrose dilaurate is mineralized—the complete breakdown to inorganic substances—is influenced by several factors, most notably the type of soil and the specific structure of the sucrose ester molecule. nih.govresearchgate.net

Studies on sucrose polyesters (SPEs) have shown that mineralization rates can vary significantly depending on the soil's microbial community and physical characteristics. For instance, some soils may exhibit rapid and extensive mineralization, while others show slower and more limited degradation over extended periods. nih.gov Research on various polymers has also highlighted that factors like the surface area of the material can affect the initial rate of biodegradation. researchgate.net The structure of the sucrose ester itself, including the length and saturation of the fatty acid chains, plays a crucial role. For example, sucrose esters with less saturated fatty acids tend to undergo more rapid and extensive mineralization. nih.gov

Table 1: Factors Influencing Aerobic Biodegradation of Sucrose Esters in Soil

| Factor | Influence on Mineralization Rate |

| Soil Type | Different soil microbial communities and physicochemical properties lead to variable degradation rates. nih.gov |

| Compound Structure | The degree of saturation of the fatty acid chains affects the speed and extent of mineralization, with less saturated esters degrading faster. nih.gov |

| Surface Area | A larger surface area, such as that of powders compared to films, can lead to a higher initial rate of biodegradation due to increased availability to microorganisms. researchgate.net |

| Moisture | Consistent and adequate moisture levels are crucial for efficient biodegradation. researchgate.net |

Comparison with Control Substances (e.g., Synthetic Triglyceride Mixtures)